Product packaging for 7-Chloro-1H-indazol-6-OL(Cat. No.:CAS No. 705927-38-4)

7-Chloro-1H-indazol-6-OL

Cat. No.: B3357107
CAS No.: 705927-38-4
M. Wt: 168.58 g/mol
InChI Key: VEKROWQEXHUPDY-UHFFFAOYSA-N
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Description

The compound 7-Chloro-1H-indazol-6-OL is a halogenated and hydroxylated derivative of the indazole heterocyclic system. Its chemical structure, featuring a chlorine atom at the 7-position and a hydroxyl group at the 6-position of the indazole ring, bestows upon it unique electronic and steric properties that are of considerable interest in medicinal chemistry and materials science.

PropertyValue
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS Number 705927-38-4
Synonyms 7-chloro-1,2-dihydroindazol-6-one
Table 1: Chemical and Physical Properties of this compound chemsrc.comcrysdotllc.com

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govresearchgate.net The structural rigidity of the indazole core, combined with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for specific and high-affinity binding to enzymes and receptors. bohrium.com

The versatility of the indazole nucleus is further enhanced by the potential for substitution at various positions on both the pyrazole and benzene rings, enabling the fine-tuning of its physicochemical properties and biological activity. researchgate.netaustinpublishinggroup.com This has led to the development of numerous indazole-containing compounds with applications as anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netnih.gov

The introduction of substituents onto the indazole ring system profoundly influences its chemical reactivity and biological profile. Halogen atoms, such as chlorine, are often incorporated to modulate lipophilicity, metabolic stability, and binding interactions. austinpublishinggroup.com The presence of a halogen can also provide a handle for further synthetic transformations through cross-coupling reactions.

Hydroxylated indazoles, on the other hand, introduce a polar functional group that can participate in hydrogen bonding, a critical interaction in many biological systems. The position of the hydroxyl group is crucial in determining the molecule's acidity and its potential to act as a key pharmacophoric feature. The combination of both halogen and hydroxyl groups, as seen in this compound, creates a unique electronic environment that can lead to novel biological activities.

The current body of research on this compound indicates its primary role as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of potent 5-HT receptor agonists. nii.ac.jpidrblab.net Specifically, it serves as a building block for derivatives that have been investigated for their potential therapeutic applications. wikipedia.orgidrblab.netwikiwand.com

A documented synthesis of this compound involves the treatment of a precursor with N-chlorosuccinimide (NCS) in dioxane. nii.ac.jp This chlorination reaction is a key step in introducing the chlorine atom at the 7-position of the indazole ring.

Despite its use as a synthetic intermediate, there is a noticeable gap in the literature concerning the comprehensive evaluation of the intrinsic biological and material properties of this compound itself. Detailed studies on its standalone bioactivity, photophysical properties, and potential as a functional material are not extensively reported.

Future academic research on this compound should aim to fill the existing knowledge gaps. Key objectives should include:

Comprehensive Physicochemical Characterization: A thorough investigation of its spectroscopic properties (NMR, IR, UV-Vis, and fluorescence), X-ray crystal structure, and electrochemical behavior.

Exploration of Biological Activity: Screening of this compound against a diverse panel of biological targets to uncover any inherent pharmacological properties. This could include assays for enzyme inhibition, receptor binding, and antimicrobial activity.

Investigation of Material Properties: Evaluation of its potential use in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or as a ligand in coordination chemistry.

Development of Novel Synthetic Methodologies: Exploration of more efficient and sustainable synthetic routes to this compound and its derivatives.

By pursuing these objectives, the scientific community can gain a more complete understanding of this intriguing molecule and unlock its full potential in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B3357107 7-Chloro-1H-indazol-6-OL CAS No. 705927-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKROWQEXHUPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606597
Record name 7-Chloro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705927-38-4
Record name 7-Chloro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 7 Chloro 1h Indazol 6 Ol and Its Derivatives

Electrophilic Aromatic Substitution Patterns on the Indazole Ring System

The indazole ring, a bicyclic aromatic heterocycle, exhibits complex reactivity towards electrophilic aromatic substitution (SEAr) due to the presence of two nitrogen atoms within the five-membered ring fused to a benzene (B151609) ring. The outcome of such reactions is influenced by the electronic effects of the constituent rings and any substituents present. In the case of 7-Chloro-1H-indazol-6-OL, the chlorine and hydroxyl groups, in addition to the pyrazole (B372694) moiety, dictate the position of electrophilic attack.

Generally, the benzene portion of the indazole is more susceptible to electrophilic attack than the pyrazole ring. The directing influence of the substituents on the benzene ring (chloro and hydroxyl groups) and the deactivating effect of the heterocyclic ring must be considered.

Key Research Findings:

Activating and Deactivating Groups: Substituents on an aromatic ring can be classified as either activating or deactivating towards electrophilic substitution. wikipedia.org Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

Directing Effects: Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. lkouniv.ac.in Halogens are deactivating but direct incoming electrophiles to the ortho and para positions.

Indazole Ring Influence: The pyrazole part of the indazole system generally acts as an electron-withdrawing group, deactivating the fused benzene ring towards electrophilic attack.

For this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 6 is dominant. The chlorine atom at position 7 is a deactivating, yet ortho, para-directing substituent. The positions on the benzene ring are C-4, C-5, C-6, and C-7. The hydroxyl group at C-6 will strongly direct incoming electrophiles to its ortho positions, C-5 and C-7. The chlorine at C-7 will direct to its ortho position, C-6, and its para position, C-4.

Considering these combined influences:

Position 5: Is ortho to the strongly activating -OH group.

Position 4: Is para to the -Cl group and meta to the -OH group.

Position 7: Is occupied by chlorine.

Position 6: Is occupied by the hydroxyl group.

The primary site for electrophilic attack on this compound is predicted to be the C-5 position, which is activated by the adjacent hydroxyl group.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution on this compound

Substituent Position Electronic Effect Directing Influence Predicted Target Position(s)
-OH 6 Activating (strong) ortho, para C-5, C-7
-Cl 7 Deactivating (weak) ortho, para C-6, C-4

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. The indazole nucleus, being electron-deficient, can facilitate such reactions.

In this compound, both the chlorine atom and the hydroxyl group (or its derived phenoxide) can potentially act as leaving groups in nucleophilic substitution reactions. The viability of these reactions depends on the reaction conditions and the strength of the nucleophile.

Displacement of the Chloro Group: The chlorine atom at the C-7 position is susceptible to displacement by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The fused pyrazole ring contributes to this electron withdrawal, activating the chlorine for substitution.

Displacement of the Hydroxyl Group: The hydroxyl group is generally a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution. Under certain conditions, direct displacement is possible, but it typically requires harsh conditions. An efficient route for functionalization involves the deprotonation of the hydroxyl group followed by a substitution reaction, a strategy seen in the synthesis of substituted 1-aryl-1H-indazoles. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

Position Leaving Group Activating Factors Required Conditions Example Nucleophiles
C-7 -Cl Electron-withdrawing indazole nucleus Strong nucleophile, possibly heat RO⁻, RS⁻, R₂NH, N₃⁻

Oxidation and Reduction Pathways of the Indazole Nucleus

The indazole nucleus can undergo both oxidation and reduction reactions, leading to a variety of derivatives. The specific pathway is influenced by the nature of the oxidizing or reducing agent and the substituents on the ring.

Oxidation: The nitrogen atoms of the indazole ring can be oxidized. For instance, treatment with oxidizing agents can lead to the formation of indazole N-oxides. austinpublishinggroup.com The synthesis of indazoles can also involve oxidative steps, such as the PIFA-mediated oxidation of anthranilic acid amides or iodine-catalyzed aerobic oxidation of o-alkylazobenzenes. nih.govaustinpublishinggroup.com The presence of the electron-donating hydroxyl group on this compound may increase the susceptibility of the benzene ring to oxidative degradation under strong oxidizing conditions.

Reduction: Reduction of the indazole ring system is less common but can be achieved under specific conditions, for example, through catalytic hydrogenation, which may lead to the saturation of the heterocyclic or benzene ring. A notable transformation is the enzymatic reduction of a nitro group to a nitroso intermediate, which then spontaneously cyclizes to form the indazole ring. chemrxiv.org While this compound does not have a nitro group, this illustrates a reductive pathway leading to the indazole core. The chloro group can also be susceptible to reductive dehalogenation under certain catalytic hydrogenation conditions.

Mechanistic Studies of Annular Tautomerism in Indazole Frameworks

Indazole exists in two main annular tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.com This tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The equilibrium between these forms is a critical aspect of indazole chemistry, as the tautomeric form can influence the compound's physical properties and biological activity.

The relative stability of the 1H- and 2H-tautomers is governed by substituent effects, solvent polarity, and hydrogen bonding. researchgate.netreading.ac.uk Theoretical calculations have shown that while the 1H-tautomer is more stable for most substituted indazoles, certain substitution patterns can favor the 2H-tautomer. researchgate.net

For this compound, the tautomeric equilibrium would exist between this compound and 7-Chloro-2H-indazol-6-OL. The mechanism of this interconversion can occur through several pathways:

Intramolecular Proton Transfer: A direct austinpublishinggroup.comchim.it-proton shift, although this is generally considered to have a high energy barrier.

Intermolecular Proton Transfer: This is a more common mechanism, facilitated by solvent molecules (like water or alcohols) or other indazole molecules acting as proton relays. The process involves a series of protonation and deprotonation steps.

Studies on similar heterocyclic systems like imidazole (B134444) have used X-ray crystallography and DFT calculations to investigate solid-state tautomerism, revealing that hydrogen bonding patterns play a crucial role in determining which tautomers are present. reading.ac.uk The presence of the hydroxyl and chloro groups on the benzene ring of this compound will influence the electronic distribution in the molecule and its hydrogen-bonding capabilities, thereby affecting the position of the tautomeric equilibrium.

Reaction Kinetics and Thermodynamic Studies of Indazole Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and equilibria of chemical transformations. For indazole derivatives, these studies are crucial for optimizing synthetic procedures and understanding their stability and reactivity.

Kinetics: Kinetic studies measure the rate at which a reaction proceeds. For the transformations of this compound, this would involve determining the rate constants and activation energies for reactions like electrophilic and nucleophilic substitutions. For instance, kinetic investigations of a nitroreductase-triggered indazole formation revealed Michaelis-Menten constants (KM,app) for the enzyme's substrates, providing insight into the efficiency of the biocatalytic process. chemrxiv.org While specific data for this compound is not readily available, similar principles would apply to its reactions. The rates of substitution reactions would be highly dependent on factors like temperature, concentration of reactants, and the solvent used.

Thermodynamics: Thermodynamic studies focus on the energy changes and equilibrium position of a reaction. A key thermodynamic aspect of indazoles is the equilibrium between the 1H and 2H tautomers. The relative stability, determined by the Gibbs free energy difference (ΔG) between the tautomers, dictates their population ratio at equilibrium. Photophysical and thermochemical techniques have been used to investigate this equilibrium, showing the 1H tautomer to be more stable by approximately 2.3 kcal/mol for the parent indazole. austinpublishinggroup.com The study of Diels-Alder reactions, which can be reversible, highlights the transition from kinetic to thermodynamic control, where the initially formed product (kinetically favored) may convert to a more stable product (thermodynamically favored) over time or at higher temperatures. nih.gov This principle is relevant to potential cycloaddition reactions involving the indazole system or subsequent reactions of its derivatives.

Table 3: Key Parameters in Kinetic and Thermodynamic Studies

Study Type Key Parameters Relevance to Indazole Transformations
Kinetics Rate Constant (k), Activation Energy (Ea), Michaelis-Menten Constant (KM) Determines the speed of substitution, cyclization, and other reactions. Essential for process optimization.

| Thermodynamics | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS), Equilibrium Constant (Keq) | Determines the position of the tautomeric equilibrium, product stability, and reaction spontaneity. |

Advanced Structural Characterization and Spectroscopic Analysis of 7 Chloro 1h Indazol 6 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For substituted indazoles like 7-Chloro-1H-indazol-6-OL, a combination of one-dimensional and multidimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen signals, providing deep insights into the molecule's electronic environment and connectivity.

Proton (¹H) NMR Analysis for Positional Assignments

Proton (¹H) NMR spectroscopy is the primary method for assigning the positions of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the coupling constants (J) between adjacent protons reveal their connectivity.

In a typical ¹H NMR spectrum of a substituted indazole, the protons on the benzene (B151609) ring appear in the aromatic region (typically δ 7.0-8.5 ppm). For a compound like this compound, the protons at positions 3, 4, and 5 would each produce a distinct signal. The proton at C3 is often a singlet or a narrow triplet depending on coupling to the N-H proton. The protons at C4 and C5 would likely appear as doublets due to coupling with each other. The N-H proton of the indazole ring usually appears as a broad singlet at a lower field (δ > 10 ppm), and the hydroxyl (-OH) proton signal is also typically a singlet whose position can be solvent-dependent. rsc.orgunn.edu.ng

For instance, in the related compound 7-Chloro-3-phenyl-1H-indazole , the aromatic protons of the indazole ring exhibit specific chemical shifts and multiplicities that allow for their assignment. rsc.org

Table 1: Representative ¹H NMR Data for a Substituted 7-Chloro-1H-indazole Derivative

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 ~7.4 d ~8.0
H5 ~7.2 t ~7.5
NH ~10.3 br s -

Note: Data is illustrative and based on findings for similar structures like 7-Chloro-3-phenyl-1H-indazole. rsc.org Actual values for this compound may vary.

Carbon (¹³C) and Nitrogen (¹⁵N) NMR for Electronic and Structural Elucidation

While ¹H NMR maps the proton framework, ¹³C and ¹⁵N NMR spectroscopy provide direct information about the carbon skeleton and the nitrogen atoms, respectively. ipb.pt

¹³C NMR spectra reveal the electronic environment of each carbon atom. The chemical shifts are sensitive to the nature of substituents. For this compound, the carbon atom attached to the electron-withdrawing chlorine atom (C7) and the one attached to the electron-donating hydroxyl group (C6) would have characteristic chemical shifts. The signals for the carbon atoms of the indazole ring are typically found between δ 110 and 150 ppm. rsc.orgnih.gov NMR spectroscopy is a highly effective method for assigning the structures of 1- and 2-substituted indazoles, as the ¹H-NMR and ¹³C-NMR spectra of the two isomers are generally distinct enough to be used as diagnostic tools to determine the substitution position. nih.gov

¹⁵N NMR is particularly powerful for studying nitrogen-containing heterocycles like indazoles. nih.gov The chemical shifts of the two nitrogen atoms (N1 and N2) are very different and are highly sensitive to substitution on the ring, making ¹⁵N NMR an excellent tool for distinguishing between 1H and 2H tautomers or N1- and N2-substituted isomers. nih.govresearchgate.net The chemical shifts of N1 and N2 atoms can differ significantly, which is a key diagnostic feature. nih.gov

Table 2: Expected ¹³C and ¹⁵N NMR Chemical Shift Ranges for this compound

Nucleus Atom Position Expected Chemical Shift Range (δ, ppm)
¹³C C3 130 - 145
¹³C C3a 120 - 125
¹³C C4 115 - 125
¹³C C5 110 - 120
¹³C C6 (C-OH) 145 - 155
¹³C C7 (C-Cl) 115 - 125
¹³C C7a 135 - 145
¹⁵N N1 -150 to -170 (relative to CH₃NO₂)
¹⁵N N2 -70 to -90 (relative to CH₃NO₂)

Note: These are estimated ranges based on general data for substituted indazoles. rsc.orgnih.govnih.gov

Multidimensional NMR Techniques for Complex Structures

For complex derivatives, one-dimensional spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to resolve overlapping signals and establish definitive structural connectivity. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. It would be used to confirm the relationship between the H4 and H5 protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework, confirming the placement of substituents like the chloro and hydroxyl groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering a definitive picture of the molecule's three-dimensional structure, conformation, and how it interacts with neighboring molecules in the crystal lattice.

Elucidation of Molecular Conformation and Stereochemistry

A single-crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This data confirms the planarity of the bicyclic indazole system. acs.org For example, crystallographic analysis of a related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, shows that the fused five- and six-membered rings of the indazole core are nearly planar. nih.gov Such an analysis for this compound would definitively confirm the positions of the chloro and hydroxyl substituents on the benzene ring and provide precise geometric parameters.

Table 3: Representative Crystallographic Data for a Substituted Chloro-Indazole

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.9664
b (Å) 6.4300
c (Å) 19.6155
β (°) 107.227

Note: Data from the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. mdpi.com For this compound, the N-H group of the pyrazole (B372694) ring and the C-OH group on the benzene ring are both capable of acting as hydrogen bond donors. The nitrogen atom at position 2 and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. caribjscitech.com Specifically, N-H···N or N-H···O interactions could link molecules into chains or dimers. nih.gov The chlorine atom at C7 could also participate in weaker C-H···Cl or halogen bonding interactions, further influencing the packing arrangement. nih.gov Analysis of the crystal packing provides critical insights into the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying functional groups and offering insights into conformational arrangements. For this compound, a detailed analysis of its vibrational spectra allows for the characterization of its key structural features, including the indazole ring, the hydroxyl group, and the chloro-substituent. While direct experimental spectra for this specific compound are not widely published, a predictive analysis based on characteristic group frequencies of analogous compounds and computational studies provides a reliable framework for its spectral interpretation.

The vibrational modes of this compound can be systematically assigned to different regions of the infrared and Raman spectra. The high-frequency region is typically dominated by stretching vibrations of O-H and N-H bonds. The hydroxyl group (-OH) is expected to exhibit a broad O-H stretching band in the IR spectrum, typically in the range of 3200–3600 cm⁻¹, with the broadening arising from intermolecular hydrogen bonding in the solid state. In Raman spectra, this vibration is generally weaker. The N-H stretching vibration of the indazole ring is anticipated to appear in a similar region, around 3100-3500 cm⁻¹.

Aromatic C-H stretching vibrations from the benzene and pyrazole rings of the indazole core are expected in the 3000–3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the indazole ring system give rise to a series of characteristic bands in the 1400–1650 cm⁻¹ range. These bands are often complex due to the coupling of vibrations within the fused ring system.

The in-plane bending of the O-H group is predicted to be visible in the 1300-1400 cm⁻¹ region of both IR and Raman spectra. The C-O stretching vibration of the phenolic hydroxyl group typically appears as a strong band in the IR spectrum between 1200 cm⁻¹ and 1300 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 600 cm⁻¹ and 800 cm⁻¹, and can be a useful marker for the chloro-substitution on the indazole ring.

Out-of-plane bending vibrations for C-H bonds on the aromatic ring are found in the 675-900 cm⁻¹ range and can provide information about the substitution pattern. The torsional vibration of the OH group is also expected at lower frequencies. acs.org

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting vibrational spectra in the absence of experimental data. arxiv.orgchimia.chcore.ac.uk Theoretical calculations can provide optimized geometries and predict harmonic vibrational frequencies and intensities for both IR and Raman spectra, aiding in the definitive assignment of observed spectral bands. acs.orgnih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretching 3200-3600 Strong, Broad Weak
N-H Stretching 3100-3500 Medium Medium
Aromatic C-H Stretching 3000-3100 Medium Strong
C=C / C=N (Indazole Ring) Stretching 1400-1650 Medium-Strong Medium-Strong
O-H In-plane Bending 1300-1400 Medium Weak
C-O Stretching 1200-1300 Strong Medium
Aromatic C-H Out-of-plane Bending 675-900 Strong Weak

Pre Clinical Mechanistic Investigations and Ligand Design Principles Centered on the 7 Chloro 1h Indazol 6 Ol Scaffold

Development of Indazole-based Molecular Probes for Biochemical Assays

The inherent structural features of the indazole scaffold, characterized by its fused bicyclic system and hydrogen-bonding capabilities, make it an attractive framework for the design of molecular probes. These probes are instrumental in biochemical assays for the interrogation of biological systems, enabling the visualization, quantification, and characterization of specific molecular targets and processes. While the direct application of 7-Chloro-1H-indazol-6-OL as a molecular probe is not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant promise in this arena, particularly in the development of fluorescent probes.

One notable area of development is the creation of indazole-based fluorescent materials. Research has demonstrated that by introducing a salicylaldehyde (B1680747) moiety to various positions on the indazole scaffold, it is possible to create compounds with tunable fluorescence emission spectra, ranging from turquoise to orange. This property is highly desirable for the development of sensors and probes for various analytes. For instance, certain indole (B1671886) and indazole derivatives incorporating salicylaldehyde have been engineered as smart fluorescence sensors for the detection of metal ions, such as Cu2+. These probes exhibit aggregation-induced emission (AIE) properties, a phenomenon where the fluorescent signal is enhanced in an aggregated state, which can be advantageous for in vitro and in vivo imaging applications.

The design of such probes often involves the strategic incorporation of a fluorophore and a recognition element for the target analyte onto the indazole core. The this compound scaffold offers several points for chemical modification to achieve this. The hydroxyl group at the 6-position and the secondary amine in the pyrazole (B372694) ring are amenable to functionalization, allowing for the attachment of various reporting groups (e.g., fluorophores) and binding moieties. The chlorine atom at the 7-position can also be exploited for further chemical diversification through cross-coupling reactions, enabling the synthesis of a library of potential molecular probes.

The development of molecular probes from the this compound scaffold would likely follow established principles of probe design. This would involve the synthesis of a series of derivatives with different linkers and reporting groups, followed by rigorous evaluation of their photophysical properties, selectivity, and sensitivity for the target of interest in relevant biochemical assays.

Table 1: Examples of Indazole-Based Molecular Probe Concepts

Probe Concept Potential Application Design Principle
Fluorescent Ion Sensor Detection of specific metal ions (e.g., Cu2+, Zn2+) in biological samples. Incorporation of a metal-chelating moiety onto the indazole scaffold, with fluorescence modulation upon ion binding.
Enzyme Activity Probe Real-time monitoring of enzyme activity in biochemical assays. Design of a substrate-based probe where the indazole fluorophore is quenched, and fluorescence is restored upon enzymatic cleavage.
Protein Labeling Agent Covalent labeling of specific proteins for visualization and functional studies. Introduction of a reactive group (e.g., an electrophile) to the indazole scaffold that can form a covalent bond with a target protein.

Scaffold-Hopping and Bioisosteric Replacement Strategies in Indazole-Based Ligand Design

Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved pharmacological profiles. The indazole nucleus, including the this compound scaffold, has been a central theme in the application of these design principles for the development of new therapeutic agents.

Scaffold-Hopping:

Scaffold-hopping involves the replacement of a central core structure of a known active compound with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features responsible for biological activity. This strategy is employed to explore new chemical space, overcome patent limitations, and improve properties such as potency, selectivity, and pharmacokinetic parameters.

A prominent example of scaffold hopping involves the transition from an indole core to an indazole framework. This strategy has been successfully utilized in the development of dual inhibitors of MCL-1 and BCL-2, which are important anti-apoptotic proteins and targets in cancer therapy rsc.org. By replacing the indole scaffold of a known MCL-1 selective inhibitor with an N2-substituted indazole-3-carboxylic acid, researchers were able to develop compounds with improved dual inhibitory activity against both MCL-1 and BCL-2 rsc.org. This demonstrates the utility of the indazole scaffold as a viable replacement for other privileged heterocyclic systems in drug design.

The this compound scaffold, with its specific substitution pattern, can serve as a starting point or a target for scaffold-hopping endeavors. For instance, the chloro and hydroxyl substituents can be considered as key interaction points with a biological target, and new scaffolds could be designed to present similar functionalities in a different spatial arrangement.

Bioisosteric Replacement:

Bioisosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound with similar biological activity. This approach is often used to fine-tune the properties of a lead compound, such as its metabolic stability, solubility, or target affinity.

The indazole ring itself can be considered a bioisostere of other aromatic systems. For example, it has been used as a replacement for a 3,4-dimethoxyphenyl group in certain contexts, resulting in compounds with lower plasma protein binding.

A specific application of bioisosteric replacement in the context of indazole-based ligand design is the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group. This strategy was employed in the discovery of potent and selective human monoamine oxidase B (MAO-B) inhibitors. By incorporating the 1,2,4-oxadiazole moiety into a 5-substituted-1H-indazole scaffold, researchers were able to identify a compound with significantly improved potency and selectivity for MAO-B nih.gov.

For the this compound scaffold, bioisosteric replacement could be applied to its substituents. For example, the chlorine atom could be replaced with other small, electron-withdrawing groups like a trifluoromethyl group or a cyano group to modulate the electronic properties and metabolic stability of the molecule. Similarly, the hydroxyl group could be replaced by other hydrogen bond donors or acceptors, such as an amine or a small amide, to explore different interactions with the target protein.

Table 2: Application of Ligand Design Principles to the Indazole Scaffold

Design Strategy Starting Scaffold/Group Resulting Scaffold/Group Therapeutic Target (Example) Reference
Scaffold Hopping Indole Indazole MCL-1/BCL-2 rsc.org
Bioisosteric Replacement Amide 1,2,4-Oxadiazole MAO-B nih.gov

Future Research Directions and Unexplored Avenues in 7 Chloro 1h Indazol 6 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Indazole Architectures

The synthesis of functionalized indazoles is a cornerstone of their application in drug discovery and materials science. While numerous methods for the synthesis of the indazole core exist, the development of novel, sustainable, and efficient methodologies for creating complex molecular architectures based on 7-Chloro-1H-indazol-6-OL remains a significant area of future research.

A primary focus will be the adoption of green chemistry principles to minimize the environmental impact of synthetic processes. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the functionalization of the indazole core.

Ball milling and mechanochemistry: These solvent-free or low-solvent methods offer a more environmentally friendly approach to organic synthesis.

Catalyst-free reactions and the use of green solvents: The development of reactions that proceed efficiently without the need for heavy metal catalysts and in benign solvents like water or ionic liquids is a key goal.

Furthermore, achieving regioselectivity in the synthesis of substituted indazoles is a persistent challenge. Future research will likely focus on developing methodologies that allow for the precise and controlled introduction of functional groups at specific positions on the this compound scaffold. This will be crucial for building complex molecules with tailored properties. The chloro and hydroxyl groups on the parent molecule offer unique handles for regioselective transformations, and their influence on the reactivity of the indazole ring system warrants in-depth investigation.

Synthetic ApproachKey AdvantagesPotential Application for this compound
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, reduced reaction times, improved yields.Efficient functionalization of the hydroxyl and amino groups, and C-H activation at various positions of the indazole ring.
Mechanochemistry (Ball Milling)Solvent-free or reduced solvent conditions, high efficiency.Environmentally friendly synthesis of derivatives without the need for bulk solvents, particularly for solid-state reactions.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, easy scalability.Controlled and scalable production of key intermediates and final compounds derived from this compound.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Enantioselective transformations of derivatives, for example, in the synthesis of chiral drug candidates.

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic routes and the rational design of new ones. The application of advanced spectroscopic techniques for the real-time, in-situ monitoring of reactions involving this compound and its derivatives is a largely unexplored but highly promising avenue of research.

Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the transient intermediates and transition states that govern a chemical transformation. For instance, real-time NMR studies could elucidate the intricate details of regioselective functionalization reactions, helping to understand the electronic and steric effects of the chloro and hydroxyl substituents.

Moreover, techniques like electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry could be employed to investigate reaction pathways that may involve radical intermediates, particularly in electrochemical or photochemical transformations of the indazole core. The data gleaned from these studies will be instrumental in developing more efficient and selective synthetic protocols.

Spectroscopic TechniqueInformation GainedRelevance to this compound Chemistry
In-situ FT-IR/Raman SpectroscopyReal-time monitoring of reactant consumption and product formation, identification of functional group transformations.Optimization of reaction conditions (temperature, pressure, catalyst loading) for the synthesis of derivatives.
Real-time NMR SpectroscopyDetailed structural information on intermediates and byproducts, kinetic data.Elucidation of complex reaction mechanisms, understanding regioselectivity in substitution reactions.
Mass Spectrometry (e.g., ESI-MS)Identification of transient species and reaction intermediates.Trapping and characterizing short-lived intermediates to build a complete mechanistic picture.
X-ray CrystallographyDefinitive three-dimensional structure of stable compounds.Confirmation of the structure of novel, complex indazole architectures.

Integration of Artificial Intelligence and Machine Learning in Indazole Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry. In the context of this compound, these computational tools can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing datasets of indazole derivatives to predict their biological activity, physicochemical properties (such as solubility and toxicity - ADMET), and even their synthetic accessibility. This can significantly accelerate the process of identifying promising lead compounds for drug discovery.

De Novo Design: Generative AI models can be used to design novel indazole-based molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose new structures that are likely to be active against a specific biological target.

Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and optimizing synthetic routes. By analyzing vast amounts of reaction data, these models can suggest the most efficient and sustainable pathways to synthesize complex derivatives of this compound.

DNA-Encoded Library (DEL) Technology: The combination of DEL with AI and automated "Design-Make-Test-Analyze" (DMTA) platforms can rapidly identify and optimize novel indazole-based compounds with high potency and selectivity.

The application of in-silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be crucial in guiding the rational design of new derivatives based on the this compound scaffold.

Exploration of Indazole-based Systems for Chemical or Biological Tool Development

Beyond their traditional role as scaffolds for therapeutic agents, indazole derivatives hold significant potential for the development of sophisticated chemical and biological tools. The unique photophysical and chemical properties of the indazole ring can be harnessed to create:

Fluorescent Probes: By incorporating fluorophores or designing indazole systems with inherent fluorescence, it is possible to develop probes for sensing specific ions, molecules, or biological events within cells. The chloro and hydroxyl substituents on this compound could be modified to tune the photophysical properties of such probes.

Chemical Sensors: Indazole derivatives can be functionalized to act as selective receptors for various analytes. Their binding events can be transduced into a measurable signal, forming the basis of novel chemical sensors.

Bioorthogonal Reagents: The development of indazole-based compounds that can participate in bioorthogonal "click" reactions would enable the specific labeling and tracking of biomolecules in their native environment.

The exploration of these non-therapeutic applications represents a significant and exciting frontier in indazole chemistry, with the potential to provide powerful new tools for chemical biology and diagnostics. The versatility of the this compound scaffold makes it an excellent starting point for the design and synthesis of such functional molecular systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.